molecular formula C16H15BrN2O3 B2897846 [(2-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 1211123-60-2

[(2-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2897846
CAS No.: 1211123-60-2
M. Wt: 363.211
InChI Key: FUZVFCKLMWMGIE-UHFFFAOYSA-N
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Description

[(2-Ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a bromopyridine-derived compound featuring a carbamoylmethyl ester group substituted with a 2-ethylphenyl moiety. Its molecular structure combines a brominated pyridine core, known for its electron-deficient aromatic system, with a carbamate-linked aryl group.

Properties

IUPAC Name

[2-(2-ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-2-11-5-3-4-6-14(11)19-15(20)10-22-16(21)12-7-13(17)9-18-8-12/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZVFCKLMWMGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the bromopyridine core. One common method involves the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating agent . The reaction is initiated by azobisisobutyronitrile (AIBN) and proceeds under controlled conditions to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(2-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): Initiator for radical reactions.

    Hydrochloric Acid (HCl): Used in hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce carboxylic acids.

Scientific Research Applications

[(2-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The bromopyridine core can interact with various enzymes and receptors, potentially modulating their activity. The ethylphenyl carbamoyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

The compound is part of a broader family of 5-bromopyridine-3-carboxylate derivatives. Key structural analogs include:

Compound Name (CAS No.) Substituent on Carbamoyl Group Molecular Weight (g/mol) Key Features
Target Compound (Not specified) 2-Ethylphenyl ~450–500 (estimated) Moderate lipophilicity
[2-(3,4-Difluoroanilino)-2-oxoethyl] analog (387378-36-1) 3,4-Difluoroanilino 387.22 (calculated) Electron-withdrawing fluorine atoms
[2-(4-Cyanoanilino)-2-oxoethyl] analog (387382-09-4) 4-Cyanoanilino 358.19 (calculated) Polar cyano group enhances reactivity
[2-[4-(Ethyl(propan-2-yl)amino]phenyl] analog (387378-25-8) 4-Ethyl(isopropyl)amino ~440–460 (estimated) Bulky alkylamino group
[2-(2-Methoxyphenyl)carbamoyl] analog (730251-62-4) 2-Methoxyphenyl 483.04 Methoxy group increases polarity

Key Observations :

  • Steric Hindrance: The ethyl(isopropyl)amino group in 387378-25-8 adds steric bulk, which may reduce solubility but improve selectivity in biological systems .
  • Polarity : The 2-methoxyphenyl analog (730251-62-4) exhibits higher polarity due to the methoxy group, likely enhancing aqueous solubility compared to the target compound’s ethylphenyl group .

Physicochemical Properties

  • Lipophilicity: The 2-ethylphenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility.
  • Molecular Weight : Analogs range from ~358 to 483 g/mol, with the target compound likely falling within this range. Higher molecular weight analogs (e.g., 730251-62-4 at 483.04 g/mol) may face challenges in drug-likeness under Lipinski’s rules .

Biological Activity

[(2-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a 5-bromopyridine ring, which is known for its reactivity and ability to interact with various biological targets. The carbamoyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Synthesis

The synthesis of this compound typically involves:

  • Bromination of pyridine-3-carboxylic acid to form 5-bromopyridine-3-carboxylic acid.
  • Esterification with an appropriate alcohol under acidic conditions.
  • Purification through recrystallization or chromatography.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, studies on related structures have shown effective inhibition against viruses such as the yellow fever virus. Compounds with similar brominated pyridine moieties have demonstrated significant antiviral potency, suggesting that the bromine atom may play a crucial role in enhancing biological activity through specific interactions with viral proteins .

Anticancer Activity

The compound has been explored for its potential anticancer properties. It may modulate various signaling pathways involved in cell proliferation and apoptosis. The presence of the ethylphenyl group can enhance interactions with cellular targets, leading to altered cell growth dynamics. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, indicating a promising avenue for therapeutic development.

The mechanism of action for this compound likely involves:

  • Enzyme inhibition: The compound may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor modulation: It could bind to specific receptors, altering downstream signaling pathways that affect cell survival and proliferation .

Study on Antiviral Activity

A study evaluated several derivatives of brominated pyridines, including those structurally related to this compound. Results indicated that certain compounds exhibited over 50% inhibition of viral replication at concentrations as low as 50 µM. The most potent derivatives were further tested for their half-maximal effective concentration (EC50) values, revealing promising antiviral profiles .

Anticancer Research

In another investigation focusing on the anticancer effects of pyridine derivatives, compounds analogous to this compound were tested against various cancer cell lines. The results showed that these compounds could significantly reduce cell viability and induce apoptosis, particularly in breast and lung cancer cells.

Comparative Analysis Table

Compound NameBiological ActivityEC50 (µM)Target
Compound AAntiviral25Yellow Fever Virus
Compound BAnticancer30Breast Cancer Cells
This compoundPotentially Antiviral/AnticancerTBDTBD

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